molecular formula C14H17N3O2S B2917570 2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole CAS No. 2097873-26-0

2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole

Cat. No.: B2917570
CAS No.: 2097873-26-0
M. Wt: 291.37
InChI Key: XNWCPPJRVOLVGN-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Indolocarbazoles and Pyrrolocarbazoles : The compound was utilized in the synthesis of hexahydroindolocarbazole, which was further dehydrogenated to create an aromatic system. This methodology has been applied for the synthesis of both indolocarbazoles and pyrrolocarbazoles (Magnus et al., 1983).

  • As a Reactant in Heterocyclic Chemistry : This compound, as part of the imidazolium salts, has been used in reactions with 2-aminopyridines and 2-aminothiazole, resulting in the synthesis of heterocyclic compounds like (imidazo[1,2-a]pyridin-3-yl)sulfonamides (Rozentsveig et al., 2013).

Applications in Material Science

  • Corrosion Inhibition : Imidazolium salts, including compounds similar to the queried chemical, have been explored as corrosion inhibitors for materials like iron. Their efficacy was demonstrated through techniques like polarization curves and impedance spectra (Babić-Samardžija et al., 2005).

  • Anion Exchange Membranes in Fuel Cells : A poly(arylene ether sulfone) containing bulky imidazole groups, related to the compound , was synthesized for use in alkaline anion exchange membranes (AEMs). These membranes showed promise in applications like alkaline fuel cells (Yang et al., 2014).

Biological and Pharmaceutical Research

  • Antibacterial Activities : Sulfone derivatives containing oxadiazole moieties, which are structurally related to the compound , have shown significant antibacterial activities against pathogens like Xanthomonas oryzae, which causes rice bacterial leaf blight. These compounds also demonstrated an ability to stimulate plant defense mechanisms (Shi et al., 2015).

  • Inhibition of HIV-1 Replication : N-Arylsulfonyl indole derivatives, structurally similar to the queried compound, have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. This finding highlights the potential pharmaceutical applications of such compounds (Che et al., 2015).

Future Directions

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . This suggests that there is ongoing research in this area, and we can expect further advancements in the future.

Properties

IUPAC Name

2-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-3-16-10-14(15-11(16)2)20(18,19)17-8-12-6-4-5-7-13(12)9-17/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWCPPJRVOLVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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